molecular formula C15H18N2OS B5873747 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide

2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide

Cat. No. B5873747
M. Wt: 274.4 g/mol
InChI Key: GXVDZJCQTLHGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide, also known as MTAPA, is a chemical compound that belongs to the class of amides. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to pain and inflammation. 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been shown to have a low toxicity profile, making it a potential candidate for further study in animal models and clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide in lab experiments is its ability to inhibit the activity of COX-2 enzyme, which is involved in the production of prostaglandins that contribute to pain and inflammation. This makes it a potential candidate for the treatment of pain and inflammation. Additionally, 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
One limitation of using 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials.

Future Directions

There are several potential future directions for the use of 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide in scientific research. One potential direction is the development of 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide-based drugs for the treatment of pain and inflammation. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials for the treatment of cancer. 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide could also be studied for its potential use in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been studied for its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.

Synthesis Methods

2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide can be synthesized by reacting 2-thienylmethylamine with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-methyl-N-[4-(thiophen-2-ylmethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11(2)15(18)17-13-7-5-12(6-8-13)16-10-14-4-3-9-19-14/h3-9,11,16H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVDZJCQTLHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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